PARP-1 Inhibitory Potency of Derivatives Incorporating the 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic Acid Scaffold Compared to Olaparib
Derivatives of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, designed as dual PARP-1/HDAC-1 inhibitors, demonstrated PARP-1 inhibitory potency comparable to that of the approved drug olaparib. Compound 4, a representative derivative, exhibited a PARP-1 IC50 of 4.2 nM, matching olaparib's potency in the same assay system . This establishes that the 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid fragment provides a pharmacophoric contribution to PARP-1 binding that is on par with the full olaparib structure for the catalytic domain interaction.
| Evidence Dimension | PARP-1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Compound 4 (derivative of the target scaffold): PARP-1 IC50 = 4.2 nM |
| Comparator Or Baseline | Olaparib: PARP-1 IC50 = approximately 4–5 nM (reported in same study as equipotent) |
| Quantified Difference | Equipotent (IC50 ratio ≈ 1) |
| Conditions | Recombinant PARP-1 enzyme assay; Bioorg Med Chem Lett 2020 |
Why This Matters
This demonstrates that the 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid scaffold retains the full PARP-1 pharmacophore potency of olaparib, validating its selection as a key intermediate for PARP inhibitor development programs.
- [1] Tian Y, et al. Design, synthesis and anticancer activities of novel dual poly(ADP-ribose) polymerase-1/histone deacetylase-1 inhibitors. Bioorg Med Chem Lett. 2020;30(8):127036. doi:10.1016/j.bmcl.2020.127036. View Source
